molecular formula C7H11N3S B15006417 2-Amino-5-ethyl-6-methylpyrimidine-4-thiol

2-Amino-5-ethyl-6-methylpyrimidine-4-thiol

Cat. No.: B15006417
M. Wt: 169.25 g/mol
InChI Key: PVNRXCCWLJJGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-ethyl-6-methylpyrimidine-4-thiol is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that play crucial roles in various biological processes This specific compound is characterized by the presence of an amino group at the 2-position, an ethyl group at the 5-position, a methyl group at the 6-position, and a thiol group at the 4-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-6-methylpyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with ethylamine and methylamine under solvent-free conditions at elevated temperatures (80-90°C) in the presence of triethylamine . The reaction is monitored using thin-layer chromatography (TLC) with hexane and ethyl acetate as the solvent system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-ethyl-6-methylpyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, substituted pyrimidines, and various amine derivatives.

Scientific Research Applications

2-Amino-5-ethyl-6-methylpyrimidine-4-thiol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-methylpyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological processes in pathogens, making it a potential candidate for drug development .

Comparison with Similar Compounds

Uniqueness: The presence of both the ethyl and thiol groups in this compound imparts unique chemical reactivity and potential biological activity compared to its analogs. These structural features enhance its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-amino-5-ethyl-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C7H11N3S/c1-3-5-4(2)9-7(8)10-6(5)11/h3H2,1-2H3,(H3,8,9,10,11)

InChI Key

PVNRXCCWLJJGFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=NC1=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.